7-methoxy-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl group at position 2. The piperidine nitrogen is further modified with a 2-methoxyethyl substituent.
Properties
IUPAC Name |
7-methoxy-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-23-10-9-20-7-5-14(6-8-20)12-21-13-19-17-11-15(24-2)3-4-16(17)18(21)22/h3-4,11,13-14H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANWNWOSBYYZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H25N3O2
- Molecular Weight : 327.4 g/mol
- CAS Number : 2549020-27-9
The compound exhibits a multifaceted mechanism of action, primarily targeting various neurotransmitter systems and signaling pathways. It is believed to interact with the central nervous system (CNS) through modulation of dopamine and serotonin receptors, which may contribute to its effects on mood and anxiety disorders.
Pharmacological Effects
-
Antidepressant Activity :
- Studies indicate that the compound may exhibit antidepressant-like effects in animal models. The efficacy was measured using the forced swim test (FST) and tail suspension test (TST), where it significantly reduced immobility time compared to control groups.
-
Anxiolytic Properties :
- In models assessing anxiety (e.g., elevated plus maze), the compound demonstrated a reduction in anxiety-like behavior, suggesting potential use in treating anxiety disorders.
-
Neuroprotective Effects :
- Preliminary studies have shown that this compound may protect neuronal cells against oxidative stress, contributing to its neuroprotective profile.
Study 1: Antidepressant Efficacy
A recent study conducted on rodents evaluated the antidepressant properties of the compound. The results indicated a significant decrease in depressive behaviors after administration of varying doses over a two-week period. The mechanism was linked to increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is crucial for neuroplasticity.
Study 2: Anxiolytic Effects
In another study focusing on anxiety, subjects treated with the compound showed reduced anxiety levels as evidenced by behavioral tests. The anxiolytic effect was attributed to modulation of GABAergic transmission, enhancing inhibitory neurotransmission within the CNS.
Study 3: Neuroprotection Against Oxidative Stress
Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound against oxidative stress-induced cell death in neuronal cultures. The study demonstrated that pre-treatment with the compound significantly reduced cell death rates compared to untreated controls.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology Used | Key Findings |
|---|---|---|
| Antidepressant | Forced Swim Test, Tail Suspension Test | Significant reduction in immobility time |
| Anxiolytic | Elevated Plus Maze | Decreased anxiety-like behavior |
| Neuroprotective | Neuronal Cell Cultures | Reduced oxidative stress-induced cell death |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Modified Piperidine Substituents
The piperidine substituent is a key structural determinant for activity. Below is a comparative analysis of analogs with variations in this group:
- Key Observations: The 2-methoxyethyl group in the target compound enhances solubility compared to unsubstituted piperidine analogs (e.g., ) but may reduce lipophilicity relative to thiadiazole-containing derivatives () . Goxalapladib () shares the 1-(2-methoxyethyl)piperidine moiety but employs a naphthyridine core, demonstrating how core structure diversification expands therapeutic applications .
2.2 Analogs with Heterocyclic Core Modifications
Variations in the central heterocycle significantly impact pharmacological profiles:
- Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (–3): These compounds replace the quinazolinone core with pyrido[3,4-d]pyrimidinone, which may enhance π-π stacking interactions in enzyme binding . Example: 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () uses a trimethylsilyl-protected intermediate, highlighting synthetic strategies for piperidine modification .
- Naphthyridine and Benzoazepinone Derivatives (): Goxalapladib (1,8-naphthyridine core) and 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one () illustrate how core heterocycles influence target specificity. The naphthyridine in goxalapladib is associated with anti-atherosclerotic activity .
2.3 Substituent Effects on Pharmacokinetics
Research Findings and Trends
- Synthetic Strategies: Reductive amination (–3) and protecting-group chemistry (e.g., trimethylsilylethoxymethyl) are common for piperidine modifications .
- Biological Activity :
- Quinazolin-4-one derivatives are often explored as kinase inhibitors or GPCR modulators, while naphthyridine analogs (e.g., goxalapladib) target cardiovascular diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
